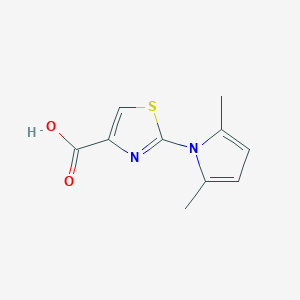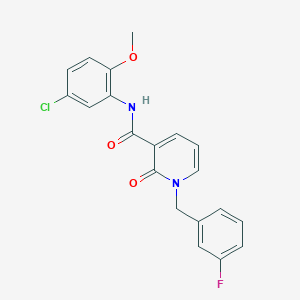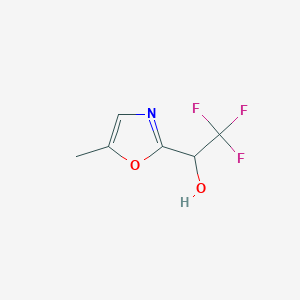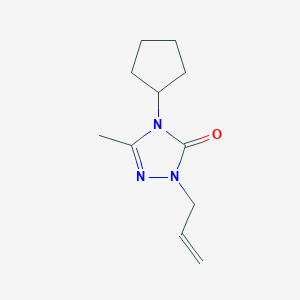
4-cyclopentyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopentyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as CP-55940, is a synthetic cannabinoid that has been widely used in scientific research for its potential therapeutic applications. This compound was first synthesized in the mid-1980s and has since been studied extensively for its pharmacological properties.
Aplicaciones Científicas De Investigación
Pharmacological Properties : A study by Pitucha et al. (2009) on similar triazole derivatives revealed effects on the central nervous system in mice, indicating potential pharmacological applications (Pitucha, Chodkowska, Duda, & Jagiełło-wójtowicz, 2009).
Synthesis and Structural Analysis : Research by Hajib et al. (2020) focused on the synthesis of triheterocyclic regioisomers, which are precursors to triazolic α-amino acids. This work contributes to our understanding of the compound's structural properties and its potential in chemical synthesis (Hajib, Alami, Faraj, Kaşkaş, & Aouine, 2020).
Anticancer Activity : Kaczor et al. (2013) studied a derivative of 1,2,4-triazole for its anticancer properties. Their findings suggest that these compounds, including derivatives like the one , could have significant implications in cancer treatment (Kaczor, Pitucha, Karczmarzyk, Wysocki, Rzymowska, & Matosiuk, 2013).
Antimicrobial Activity : A study by Holla et al. (2005) synthesized and evaluated the antimicrobial activity of substituted 1,2,3-triazoles. Their research provides insights into the potential use of such compounds in combating microbial infections (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Novel Synthesis Methods : Toyooka and Kubota (1988) developed novel synthesis methods for 3, 5-disubstituted 4,5-dihydro-1H-1,2,4-triazoles, which could be relevant for the synthesis of the compound (Toyooka & Kubota, 1988).
Crystal Structure Analysis : Kariuki et al. (2021) performed a structural characterization of isostuctural triazole derivatives, contributing to the understanding of the molecular structure and properties of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Propiedades
IUPAC Name |
4-cyclopentyl-5-methyl-2-prop-2-enyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-8-13-11(15)14(9(2)12-13)10-6-4-5-7-10/h3,10H,1,4-8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERLIXRNANFNRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2CCCC2)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

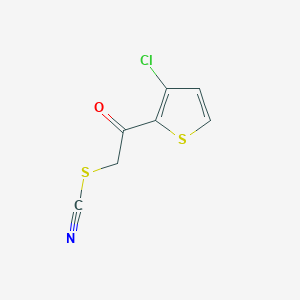

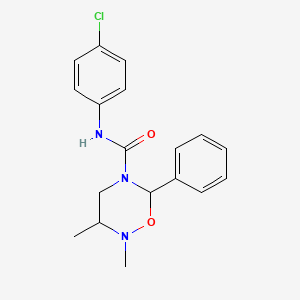
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409858.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2409859.png)

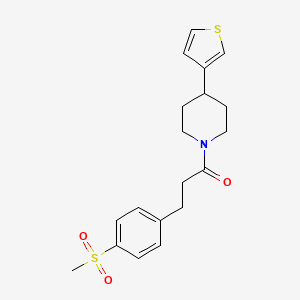
![ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate](/img/structure/B2409863.png)

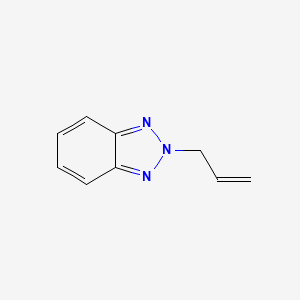
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)
